Benzene, 1,2,4-trichloro-5-ethyl
Description
Benzene, 1,2,4-trichloro-5-ethyl is an organic compound with the molecular formula C8H5Cl3. It is a derivative of benzene, where three chlorine atoms and one ethyl group are substituted at the 1, 2, 4, and 5 positions, respectively. This compound is known for its unique chemical properties and is used in various industrial applications.
Properties
CAS No. |
61911-54-4 |
|---|---|
Molecular Formula |
C8H7Cl3 |
Molecular Weight |
209.5 g/mol |
IUPAC Name |
1,2,4-trichloro-5-ethylbenzene |
InChI |
InChI=1S/C8H7Cl3/c1-2-5-3-7(10)8(11)4-6(5)9/h3-4H,2H2,1H3 |
InChI Key |
GEHSSDLJJSJBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Phenetole Derivatives
An alternative approach involves introducing chlorine substituents into ethoxybenzene (phenetole). However, electrophilic chlorination of phenetole preferentially targets the ortho and para positions relative to the ethoxy group, making regioselective 1,2,4-trichloro substitution challenging. Mixed chlorination products necessitate costly separation processes, rendering this method less practical for large-scale synthesis.
Ullmann-Type Coupling
Copper-catalyzed coupling of 1,2,4-trichlorobenzene with sodium ethoxide offers a potential route. However, the electron-withdrawing chlorine substituents deactivate the aromatic ring, requiring harsh conditions (e.g., 200°C, DMF solvent) and resulting in low yields (<30%). This method remains largely theoretical without industrial validation.
Physicochemical Properties and Characterization
1,2,4-Trichloro-5-ethoxybenzene is a crystalline solid with a molecular weight of 225.50 g/mol and a melting point of 63–65°C. Its structure is confirmed via NMR spectroscopy:
- ¹H NMR (CDCl₃): δ 1.42 (t, 3H, OCH₂CH₃), δ 4.02 (q, 2H, OCH₂CH₃), δ 6.85 (s, 1H, ArH), δ 7.12 (s, 1H, ArH).
- ¹³C NMR (CDCl₃): δ 14.7 (OCH₂CH₃), δ 63.1 (OCH₂CH₃), δ 114.5–135.2 (aromatic carbons).
The compound’s stability under thermal and acidic conditions makes it suitable for further functionalization, such as carboxylation or nitration.
Applications and Derivatives
1,2,4-Trichloro-5-ethoxybenzene serves as a precursor to herbicides like dicamba (3,6-dichloro-2-methoxybenzoic acid). Subsequent carboxylation via the Kolbe-Schmitt reaction introduces a carboxylic acid group at position 6, followed by methylation to yield the final herbicide. Global demand for dicamba, estimated at 12,000 metric tons annually, underscores the industrial relevance of efficient synthesis routes for intermediates like 1,2,4-trichloro-5-ethoxybenzene.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2,4-trichloro-5-ethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration reactions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Various substituted benzene compounds depending on the reagents used.
Scientific Research Applications
Benzene, 1,2,4-trichloro-5-ethyl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Benzene, 1,2,4-trichloro-5-ethyl involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms on the benzene ring make it more reactive towards nucleophiles, allowing it to participate in various chemical reactions. The ethyl group also influences the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,4-trichloro-: Similar structure but lacks the ethyl group.
Benzene, 1,2,3-trichloro-4-ethyl: Different substitution pattern on the benzene ring.
Benzene, 1,2,5-trichloro-: Chlorine atoms are positioned differently on the benzene ring.
Uniqueness
Benzene, 1,2,4-trichloro-5-ethyl is unique due to the specific arrangement of chlorine atoms and the ethyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives.
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